molecular formula C15H19N5OS2 B2865323 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-95-5

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2865323
CAS No.: 868220-95-5
M. Wt: 349.47
InChI Key: OBHKHPRNTPIPLH-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure includes a thiophene ring, a 4-ethylpiperazine substituent, and a hydroxyl group at position 4.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS2/c1-2-18-5-7-19(8-6-18)12(11-4-3-9-22-11)13-14(21)20-15(23-13)16-10-17-20/h3-4,9-10,12,21H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHKHPRNTPIPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The ethylpiperazine and thiophene groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Findings from Comparative Studies

Anticonvulsant Activity
  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibited high selectivity in the maximal electroshock (MES) model, suggesting sodium channel modulation .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) models, indicating dual mechanisms (e.g., GABAergic enhancement) .
  • Implications for Target Compound : The ethylpiperazinyl group in the target compound may enhance blood-brain barrier penetration compared to fluorophenyl or propoxyphenyl analogues, though this requires validation.
Anticancer Activity
  • 5-Arylidene Derivatives (269a–e) : Demonstrated potent anticancer activity (IC50 < 10 µM), outperforming amide-containing analogues. The thiophen-2-ylmethylene derivative (2k) showed comparable activity (LCMS m/z 236) .
  • Piperazine-Containing Analogues (6c) : The 4-(2-hydroxyethyl)piperazinylmethylene substituent in 6c (m/z 323) may improve solubility but requires cytotoxicity profiling .
Physicochemical Properties
  • Melting Points : Thiophene-containing derivatives (e.g., 2k) exhibit higher melting points (>250°C) compared to furan or piperazine analogues (176–250°C), suggesting stronger crystal lattice interactions .
  • Yield Optimization : The target compound’s synthetic route may benefit from methodologies used for 6c (67% yield via condensation reactions) .

Mechanistic and Pharmacological Insights

  • Piperazine Role : The 4-ethylpiperazine moiety in the target compound could enhance receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility, as seen in related CNS-active drugs.
  • Thiophene vs. Furan : Thiophene-containing analogues (e.g., 2k) exhibit higher metabolic stability compared to furan derivatives (2j, m/z 220), attributed to sulfur’s lower electronegativity .
  • Hydroxyl Group Impact : The -OH group at position 6 may confer antioxidant properties or hydrogen-bonding capacity, differentiating it from oxo or ester derivatives .

Biological Activity

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound with potential pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and overall therapeutic potential.

The compound's molecular formula is C12H16N4OSC_{12}H_{16}N_4OS, with a molecular weight of approximately 284.35 g/mol. It features a thiazolo-triazole core structure linked to a piperazine and thiophene moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, receptor inhibition, and antimicrobial effects.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of thiazolo[3,2-b][1,2,4]triazole derivatives against various cancer cell lines. The following table summarizes key findings regarding the compound's anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.36Induces G2/M phase arrest
HepG2 (Liver Cancer)9.6Down-regulates MMP2 and VEGFA expression
HCT116 (Colorectal Cancer)3.21Apoptosis induction via mitochondrial pathway

The compound exhibited significant growth inhibition against MCF-7 and HepG2 cell lines, with IC50 values indicating potent cytotoxicity. The mechanism primarily involves cell cycle arrest and modulation of key signaling pathways associated with tumor growth and metastasis .

Receptor Interactions

The compound has shown promise as an inhibitor of specific receptor tyrosine kinases. Notably, it has been characterized as an Eph receptor tyrosine kinase inhibitor. This class of receptors is involved in various cellular processes such as cell adhesion, migration, and proliferation, making them critical targets in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole possess antimicrobial activities. The in vitro evaluation against bacterial strains demonstrated moderate effectiveness, suggesting potential applications in treating infections alongside cancer therapies .

Case Studies

  • MCF-7 Cell Line Study : A study focused on the effects of thiazolo-triazole derivatives on the MCF-7 breast cancer cell line revealed that modifications to the piperazine ring significantly enhanced cytotoxicity. Compounds with more lipophilic substituents showed improved activity compared to their less lipophilic counterparts .
  • Receptor Inhibition : Research highlighted the ability of the compound to inhibit Eph receptor signaling pathways in vitro. This inhibition correlated with reduced cell migration and invasion in cancer models, supporting its role as a therapeutic agent in metastatic cancers .

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